5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile
Description
5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile is a heterocyclic compound featuring an isothiazole core substituted with a methyl group at position 5, a sulfonyl-linked 4-methylbenzyl group at position 3, and a cyano group at position 4. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, which may influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
5-methyl-3-[(4-methylphenyl)methylsulfonyl]-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-9-3-5-11(6-4-9)8-19(16,17)13-12(7-14)10(2)18-15-13/h3-6H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKDMLDPXRXKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=C2C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile
This compound is a synthetic compound characterized by its unique isothiazole ring structure. The compound's chemical formula is and its CAS number is 1707379-12-1. Isothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Compounds containing isothiazole moieties have been extensively studied for their antimicrobial properties. Several studies have reported that derivatives of isothiazoles exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research indicates that isothiazole derivatives can induce apoptosis in cancer cells. For instance, studies have shown that certain isothiazoles inhibit tubulin polymerization, leading to cell cycle arrest in cancerous cells. This property makes them potential candidates for developing anticancer drugs.
Anti-inflammatory Effects
Some isothiazole-based compounds have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators. This activity could be beneficial in treating chronic inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various isothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the isothiazole ring enhanced antibacterial activity significantly.
- Anticancer Activity : In vitro studies on human cancer cell lines showed that a specific isothiazole derivative induced apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Anti-inflammatory Mechanism : Research involving an isothiazole derivative demonstrated its ability to reduce TNF-alpha levels in a murine model of inflammation, indicating its potential as an anti-inflammatory agent.
Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Significant antibacterial activity against Gram-positive bacteria | Supports the potential use of isothiazoles in antibiotic development |
| Study 2 | Induction of apoptosis in cancer cell lines through mitochondrial pathways | Suggests a role in cancer therapy |
| Study 3 | Reduction of inflammatory markers in animal models | Indicates potential for treating inflammatory diseases |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related isothiazole derivatives and heterocycles with carbonitrile or sulfonyl groups. Key differences lie in substituent electronic properties, steric effects, and synthetic accessibility.
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the optimal synthetic routes for 5-methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile?
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the isothiazole core. Key steps include:
- Cyclization : Formation of the isothiazole ring via thioamide cyclization under acidic conditions.
- Sulfonylation : Introduction of the 4-methylbenzyl sulfonyl group using sulfonyl chlorides (e.g., 4-methylbenzylsulfonyl chloride) in the presence of a base like triethylamine.
- Carbonitrile functionalization : Final nitrile group incorporation via nucleophilic substitution or cyanation reactions.
Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Reaction yields are sensitive to solvent choice (e.g., dichloromethane or DMF) and temperature control .
Q. How can structural characterization of this compound be validated?
- NMR spectroscopy : and NMR confirm the presence of the 4-methylbenzyl group (aromatic protons at δ ~7.2 ppm, methyl group at δ ~2.3 ppm) and isothiazole ring protons (δ ~6.5–7.5 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS: 343.0432).
- X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, validated using SHELX software for refinement .
Q. What solvents and conditions stabilize this compound during storage?
- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the sulfonyl group.
- Solubility : Stable in DMSO, DMF, and dichloromethane. Avoid aqueous or protic solvents due to potential decomposition of the nitrile group .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s bioactivity?
The sulfonyl group enhances:
- Electron-withdrawing effects : Stabilizes the isothiazole ring, increasing electrophilicity for nucleophilic attack in enzyme-binding pockets.
- Hydrogen-bonding interactions : The sulfonyl oxygen atoms interact with residues in biological targets (e.g., kinases or proteases), as shown in molecular docking studies.
Comparative studies with non-sulfonylated analogs show reduced inhibitory activity (IC values 2–5× higher), highlighting the sulfonyl group’s role in target engagement .
Q. How can conflicting bioactivity data from different assays be resolved?
Contradictions may arise from:
- Assay conditions : Variations in pH (e.g., enzymatic assays at pH 7.4 vs. 8.0) or ionic strength alter ligand-target binding kinetics.
- Cellular permeability : Conflicting IC values in cell-free vs. cell-based assays may reflect poor membrane penetration.
Resolution : - Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of cellular factors.
- Perform molecular dynamics simulations to assess conformational stability in different environments .
Q. What computational methods predict this compound’s metabolic pathways?
- Quantum mechanical calculations : Density Functional Theory (DFT) predicts reactive sites (e.g., nitrile hydrolysis to amides).
- ADMET prediction tools : Software like SwissADME identifies likely cytochrome P450 oxidation sites (e.g., methylbenzyl group).
Experimental validation via LC-MS/MS of in vitro microsomal assays is recommended to confirm predictions .
Q. How can crystallographic disorder in the sulfonyl group be addressed during refinement?
- SHELXL refinement : Apply "PART" commands to model disordered atoms.
- Thermal parameter analysis : High U values (>0.1 Å) indicate disorder. Use restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries.
- Twinned data : For twinned crystals (common with sulfonamides), use HKLF 5 format in SHELXL to deconvolute overlapping reflections .
Notes for Methodological Rigor
- Synthetic reproducibility : Report detailed reaction timelines (e.g., "16 h at 50°C" ) and solvent purity grades.
- Data transparency : Share crystallographic CIF files via public repositories (e.g., CCDC).
- Conflict resolution : Use orthogonal assays (e.g., SPR alongside enzymatic assays) to validate bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
